molecular formula C17H17N5O2 B5887062 N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5887062
M. Wt: 323.35 g/mol
InChI Key: HOCBFWWBFYOLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is a chemical compound that has attracted attention in the scientific community due to its potential pharmacological properties. This compound is a tetrazole derivative that has been synthesized using various methods. In

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has anti-inflammatory and analgesic effects in animal models. It has also been reported to have anticonvulsant activity and to reduce the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide in lab experiments is its potential to modulate the activity of ion channels and receptors in the central nervous system. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide. One direction is to further investigate its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. Additionally, it may be useful to explore the potential of N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

The synthesis of N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been reported using different methods. One of the most common methods is the reaction of 5-(4-methoxyphenyl)-2H-tetrazole-2-acetic acid with benzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide has been studied for its potential pharmacological properties. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.

properties

IUPAC Name

N-benzyl-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-15-9-7-14(8-10-15)17-19-21-22(20-17)12-16(23)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCBFWWBFYOLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

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